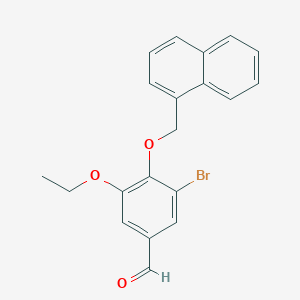

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Description

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAKPLHQPGPCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves multiple steps. One common method starts with the bromination of a suitable benzaldehyde derivative, followed by the introduction of the ethoxy and naphthalen-1-ylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.

Reduction: 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the aromatic groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analyses

Electronic Effects

- Electron-Withdrawing Groups (Br, Cl, CF₃): Compounds like 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde exhibit enhanced electrophilicity at the aldehyde group due to the presence of Cl and CF₃, making them more reactive in nucleophilic additions or condensations compared to the target compound .

Steric and Solubility Considerations

- The naphthalen-1-ylmethoxy group in the target compound introduces significant steric bulk, reducing solubility in polar solvents but enhancing compatibility with organic phases. In contrast, 3-Bromo-4-ethoxybenzaldehyde (lacking the naphthyl group) is more soluble in aqueous-organic mixtures .

- The prenyloxy analog (3-Bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzaldehyde) has a flexible aliphatic chain instead of the rigid naphthyl group, leading to lower melting points and altered crystallization behavior .

Chromatographic Behavior

- Benzaldehyde derivatives with bulky substituents (e.g., naphthylmethoxy) exhibit longer retention times in reverse-phase chromatography due to increased hydrophobicity, as seen in studies comparing ODS and Deltabond columns .

Biological Activity

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is an aromatic aldehyde characterized by its unique structural features, including a bromine atom, an ethoxy group, and a naphthalen-1-ylmethoxy moiety. The compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula for this compound is , with a molecular weight of approximately 385.26 g/mol. The presence of the bromine atom and ethoxy group may enhance its reactivity and biological activity through various mechanisms, such as enzyme modulation and interaction with cellular receptors.

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : The ethoxy and bromine substituents may contribute to anti-inflammatory activities, which are common in many aromatic aldehydes.

- Anticancer Potential : Preliminary studies suggest that compounds with similar aromatic frameworks can inhibit cancer cell proliferation, indicating a possible anticancer effect for this compound.

The mechanism of action for this compound is likely related to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or modification of protein functions. The bulky naphthalene group may enhance binding affinity towards specific receptors or enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde | Lacks ethoxy group | Moderate antimicrobial activity reported |

| 5-Methoxysalicylaldehyde | Contains a methoxy group | Known anti-inflammatory properties |

| 2-Methoxybenzaldehyde | Simpler structure | Widely used in organic synthesis with some reported antimicrobial effects |

| 3-Bromo-5-hydroxybenzaldehyde | Hydroxy group instead of ethoxy | Exhibits different solubility and reactivity patterns |

The unique combination of bromine, ethoxy, and naphthalene groups in this compound distinguishes it from these similar compounds, potentially offering unique reactivity and biological properties.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, research on related compounds provides insights into its potential applications:

- Anticancer Studies : A study on benzaldehyde derivatives indicated that certain structural modifications lead to enhanced anticancer activity, suggesting that similar modifications in this compound could yield beneficial effects .

- Antimicrobial Testing : Research on aromatic aldehydes has shown promising results against various pathogens, indicating that further investigation into this compound's antimicrobial properties could be fruitful .

- Inflammatory Response Modulation : Studies have demonstrated that compounds with similar functional groups can modulate inflammatory responses in vitro, which may be applicable to this compound as well .

Q & A

Q. 1.1. What are the established synthetic routes for 3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, and how can intermediates be characterized?

Methodological Answer: A common approach involves multi-step functionalization of benzaldehyde derivatives. For example, etherification at the 4-position using naphthalen-1-ylmethanol under Mitsunobu conditions or nucleophilic substitution (e.g., using brominated intermediates) . Key intermediates should be characterized via H NMR and C NMR to confirm regioselectivity. For instance, in analogous compounds, H NMR peaks at δ 9.84–10.35 (aldehyde proton) and δ 5.54–5.65 (methoxy/methylene protons) are critical markers . Purity can be assessed via HPLC or melting point analysis (e.g., reported mp ranges: 111–131°C for similar derivatives) .

Q. 1.2. What safety protocols are recommended for handling brominated benzaldehyde derivatives during synthesis?

Methodological Answer: Due to limited toxicological data for brominated aldehydes, standard precautions include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact .

- Immediate flushing of exposed eyes with water for 10–15 minutes and washing skin with soap/water for 15 minutes .

- Conduct reactions in a fume hood to mitigate inhalation risks, especially during reflux or solvent evaporation steps .

Advanced Research Questions

Q. 2.1. How can researchers optimize reaction yields for introducing the naphthalen-1-ylmethoxy group at the 4-position of benzaldehyde?

Methodological Answer: Yield optimization strategies include:

- Solvent selection: Absolute ethanol or THF improves solubility of aromatic intermediates, reducing side products .

- Catalysis: Adding glacial acetic acid (5 drops per 0.001 mol substrate) enhances protonation during nucleophilic substitution .

- Temperature control: Reflux at 80–100°C for 4–6 hours ensures complete reaction while minimizing aldehyde oxidation .

- Workup: Post-reaction solvent evaporation under reduced pressure and recrystallization (e.g., using ethanol/water mixtures) improve purity .

Q. 2.2. How should researchers address discrepancies in spectral data (e.g., NMR) for brominated benzaldehyde derivatives?

Methodological Answer: Contradictions may arise from:

- Regioisomeric impurities: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers .

- Solvent effects: Record NMR in deuterated chloroform (CDCl) to standardize chemical shift referencing .

- Dynamic processes: Variable temperature NMR can resolve overlapping peaks caused by rotational barriers (e.g., around the naphthylmethoxy group) .

- Cross-verification: Compare with literature data for analogous compounds (e.g., δ 10.35 for aldehyde protons in brominated derivatives ).

Q. 2.3. What strategies are effective for evaluating the biological activity of this compound in plant or pharmaceutical models?

Methodological Answer:

- Bioactivity assays: Test as a potential enzyme modulator (e.g., in plant stress response) using dithioacetal derivatives, which enhance bioavailability .

- Structure-activity relationships (SAR): Compare with analogs like 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde to assess the impact of bromine and ethoxy groups on activity .

- In vitro models: Use cell lines (e.g., HeLa or Arabidopsis protoplasts) to study cytotoxicity or activation pathways at concentrations ≤100 µM .

Data Contradiction and Validation

Q. 3.1. How can conflicting reports about the stability of brominated benzaldehydes under reflux conditions be resolved?

Methodological Answer:

- Controlled experiments: Replicate reactions under varying conditions (e.g., inert atmosphere vs. ambient air) to assess oxidative degradation .

- Analytical monitoring: Use TLC or in-situ IR to track aldehyde integrity (C=O stretch at ~1700 cm) during reflux .

- Side-product analysis: Identify dibrominated byproducts via GC-MS or H NMR (e.g., extra Br signals at δ 4.5–5.5 for CHBr groups) .

Experimental Design Considerations

Q. 4.1. What steps ensure reproducibility in synthesizing 3-bromo-5-ethoxy derivatives?

Methodological Answer:

- Standardized bromination: Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize over-bromination .

- Protection/deprotection: Temporarily protect the aldehyde group (e.g., as an acetal) during ethoxy group installation to prevent side reactions .

- Detailed documentation: Report molar ratios (e.g., 1:1 aldehyde to naphthylmethanol), reaction times, and purification methods to enable replication .

Advanced Characterization Techniques

Q. 5.1. Beyond NMR, what advanced techniques validate the structure of this compound?

Methodological Answer:

- X-ray crystallography: Resolve crystal structures to confirm regiochemistry and hydrogen bonding patterns .

- High-resolution mass spectrometry (HR-MS): Confirm molecular formula (e.g., CHBrO) with <2 ppm error .

- FT-IR spectroscopy: Identify functional groups (e.g., aldehyde C=O at ~1700 cm, ether C-O at ~1250 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.